![molecular formula C12H17NO2 B2791256 [3-(Oxan-2-yloxy)phenyl]methanamine CAS No. 93071-77-3](/img/structure/B2791256.png)
[3-(Oxan-2-yloxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Oxan-2-yloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H17NO2. It is also known as Oxyphenamidine. This compound features a phenyl ring substituted with an oxan-2-yloxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxan-2-yloxy)phenyl]methanamine typically involves the reaction of 3-hydroxybenzaldehyde with oxirane in the presence of a base to form the oxan-2-yloxy group. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to introduce the methanamine group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Oxan-2-yloxy)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxan-2-yloxybenzoic acid derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of oxan-2-yloxyphenylmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, under basic or acidic conditions
Major Products:
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of [3-(Oxan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The oxan-2-yloxy group can enhance the compound’s binding affinity to its targets, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
[3-(Oxan-2-yloxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[3-(Oxan-2-yloxy)phenyl]acetic acid: Contains an acetic acid group instead of a methanamine group.
Uniqueness:
- The presence of both the oxan-2-yloxy and methanamine groups in [3-(Oxan-2-yloxy)phenyl]methanamine provides unique chemical reactivity and biological activity compared to its analogs.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[3-(oxan-2-yloxy)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJTWFSRUHUPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
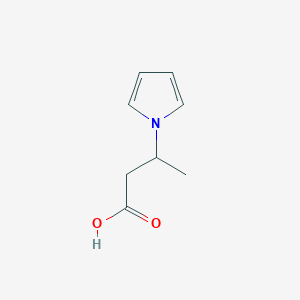
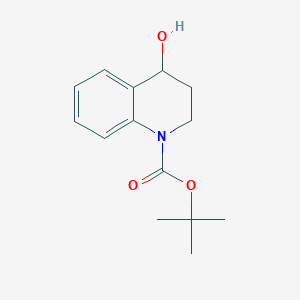
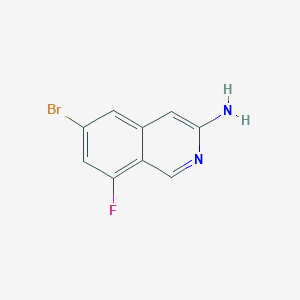

![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
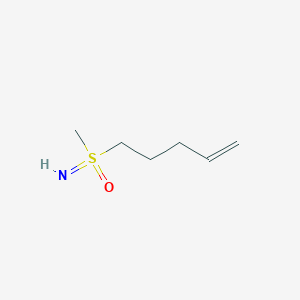
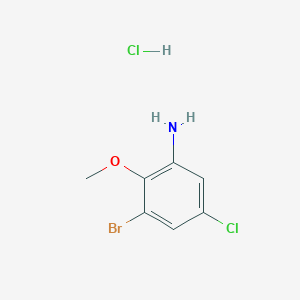
![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B2791186.png)
![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)
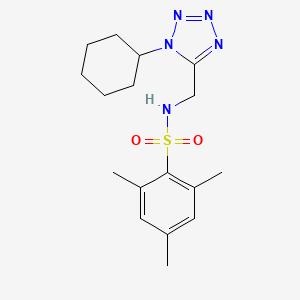
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2791195.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)
